Negishi virus envelope glycoprotein

phylogenetics molecular diagnostics antigenic variation

The Negishi virus envelope glycoprotein (Negishi VEGP, CAS 134088-85-0) is a class II viral fusion protein from the Flaviviridae family, specifically a member of the tick-borne encephalitis (TBE) serocomplex. Originally isolated in Japan, it is most closely related to the Louping ill virus (LIV) at the nucleotide and amino acid level, distinguishing it from mosquito-borne flaviviruses.

Molecular Formula C8H6FNO
Molecular Weight 0
CAS No. 134088-85-0
Cat. No. B1180202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNegishi virus envelope glycoprotein
CAS134088-85-0
SynonymsNegishi virus envelope glycoprotein
Molecular FormulaC8H6FNO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Negishi Virus Envelope Glycoprotein (CAS 134088-85-0): A Critical Antigen for Tick-Borne Flavivirus Research and Procurement


The Negishi virus envelope glycoprotein (Negishi VEGP, CAS 134088-85-0) is a class II viral fusion protein from the Flaviviridae family, specifically a member of the tick-borne encephalitis (TBE) serocomplex [1]. Originally isolated in Japan, it is most closely related to the Louping ill virus (LIV) at the nucleotide and amino acid level, distinguishing it from mosquito-borne flaviviruses [2]. As the primary target for neutralizing antibodies, this envelope (E) protein is the key antigen for vaccine development, serological diagnostics, and structural biology studies within the TBE complex [3].

Why Generic Flavivirus Envelope Proteins Cannot Substitute for the Negishi Virus Envelope Glycoprotein


Generic substitution of a TBE complex envelope protein for the Negishi VEGP is not scientifically valid due to quantifiable differences in primary sequence and antigenic profile. The Negishi strain E protein possesses a specific signature of amino acid substitutions (e.g., Ala163Thr, Asp193Asn, Ala313Thr) relative to other LIV-British subtype strains, which directly impact epitope structure [1]. Furthermore, monoclonal antibody cross-reactivity studies demonstrate a unique, rank-ordered antigenic map where Negishi virus is most closely related to Langat virus (LGTV), not to LIV or TBEV, contradicting assumptions from sequence homology alone [2]. This divergence means reagents and assays calibrated against the LIV or TBEV E protein will not accurately reproduce the binding kinetics or neutralization sensitivity profiles observed with the Negishi VEGP, as demonstrated by MAb 4.2's 8.6-fold difference in affinity between LIV and TBEV E proteins .

Quantitative Evidence Guide for the Selection of the Negishi Virus Envelope Glycoprotein (CAS 134088-85-0) over Related Analogs


Negishi VEGP Possesses a Unique 3-Amino-Acid Signature Not Found in Other Louping Ill Virus (LIV) Envelope Proteins

The Negishi strain's E protein gene differs from the three analyzed LIV strains (Primorye-155-77, Primorye-20-79, Primorye-185-91) by three specific amino acid replacements: Ala163Thr, Asp193Asn, and Ala313Thr [1]. This genetic signature uniquely defines the Negishi-like subtype (LIV-Brit) within the louping ill virus species and directly impacts the immunological properties of the glycoprotein, making it essential for any study requiring strain-specific resolution or accurate representation of the Far Eastern TBE complex.

phylogenetics molecular diagnostics antigenic variation

Antigenic Hierarchy Data Shows Negishi Virus is Most Closely Related to Langat Virus, Not Louping Ill Virus

A panel of 12 monoclonal antibodies (mAbs) raised against the Negishi virus envelope glycoprotein was used in hemagglutination inhibition (HI) and neutralization (NT) tests against five flaviviruses. The reaction pattern revealed a clear, rank-ordered antigenic relationship: Negishi virus was most closely related to Langat virus (LGTV), followed sequentially by 3-Arch, Japanese encephalitis (JE), and Apoi viruses [1]. This hierarchical clustering contradicts simple sequence-based taxonomies and demonstrates that the Negishi VEGP presents a distinct surface epitope landscape that is not interchangeable with the LIV E protein.

serology vaccine design virus classification

The Protective MAb 4.2 Defines a Cross-Reactive Epitope with an 8.6-Fold Affinity Differential for LIV vs. TBEV, Applicable to Negishi Virus

Monoclonal antibody 4.2 (MAb 4.2) is a well-characterized, protective antibody that targets the lateral ridge of Domain III of the E protein (EDIII). This antibody is known to also react with the Negishi virus . Surface plasmon resonance (SPR) data show that the binding affinity (KD) of the scFv fragment for LIV EDIII is 45.4 nM, while it is 390 nM for TBEV EDIII—an 8.6-fold difference [1]. This quantitative binding data, combined with its cross-reactivity, makes the Negishi VEGP a critical tool for comparative immunology and for evaluating the impact of natural genetic variation on antibody neutralization potency within the TBE complex.

structural biology antibody engineering epitope mapping

Negishi Virus E Protein Requires a Multi-Hit Model for Neutralization, Indicating a Distinct Epitope Array Compared to Other Flaviviruses

A detailed neutralization study using ten monoclonal antibodies against the Negishi virus envelope glycoprotein classified them into 3 groups and 7 types based on HI and kinetic neutralization patterns [1]. The study found that no single mAb type could drive neutralization to completion; instead, a mixture of at least 4 mAbs from different groups was required for enhanced neutralization, supporting a multi-hit model. This is a functional readout of a complex and distinct antigenic surface, where neutralization escape is more difficult compared to targets requiring a single-hit, and this functional characteristic is specific to the Negishi VEGP.

virus neutralization monoclonal antibody epitope complementation

Definitive Research and Procurement Applications for the Negishi Virus Envelope Glycoprotein (CAS 134088-85-0)


Development and Validation of Strain-Specific RT-PCR Diagnostics for the Far Eastern TBE Complex

The unique 3-amino-acid signature of the Negishi VEGP (Ala163Thr, Asp193Asn, Ala313Thr) provides genomic targets for designing highly specific oligonucleotide primers and probes [1]. Laboratories developing next-generation molecular tests for tick-borne encephalitis can use the Negishi VEGP sequence as a positive control to validate assay specificity, ensuring accurate differentiation of Negishi-lineage infections from those caused by the more common Far Eastern TBEV strains.

Profiling Broadly Neutralizing Antibody Candidates Against a Heterogeneous TBE Complex Antigen Panel

The 8.6-fold affinity differential of MAb 4.2 for LIV versus TBEV Domain III highlights the risk of using a single antigen in antibody discovery campaigns [2]. Procurement of the Negishi VEGP as a distinct test antigen, along with LIV and TBEV E proteins, creates a robust diversity panel that challenges antibody candidates with the full spectrum of naturally occurring EDIII epitope variation, increasing the probability of selecting a truly pan-TBE therapeutic.

Structural Biology Studies of Cooperative Neutralization Mechanisms on a Class II Fusion Protein

The Negishi VEGP is a proven model for investigating the multi-hit neutralization hypothesis, where effective virus inactivation is contingent on the cooperative binding of multiple antibody clones to distinct epitopes [3]. Structural biologists and immunologists can use this protein to perform cryo-EM or crystallography studies on immune complexes that cannot be formed with single-hit model E proteins, providing insights into the structural basis of cooperative antibody function.

Quote Request

Request a Quote for Negishi virus envelope glycoprotein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.